Inicarone
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Overview
Description
Inicarone: is a chemical compound with the molecular formula C17H15NO2 . It is known for its fibrinolytic properties, meaning it can break down fibrin, a protein involved in blood clotting.
Preparation Methods
Synthetic Routes and Reaction Conditions: Inicarone can be synthesized through a multi-step process involving the reaction of 2-isopropylbenzofuran with 4-pyridyl ketone . The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Inicarone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Various reagents, including halogens and nucleophiles , can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Inicarone is used as a reagent in organic synthesis and as a model compound for studying fibrinolytic activity.
Biology: Research has explored its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has been investigated for its ability to dissolve blood clots and its potential use in treating thrombotic disorders.
Mechanism of Action
Inicarone exerts its effects by targeting fibrin, a protein involved in blood clotting. It binds to fibrin and promotes its breakdown, thereby preventing the formation of blood clots. The molecular pathways involved include the activation of plasminogen to plasmin , an enzyme that degrades fibrin .
Comparison with Similar Compounds
Streptokinase: Another fibrinolytic agent used in the treatment of thrombotic disorders.
Urokinase: A fibrinolytic enzyme that converts plasminogen to plasmin.
Tissue Plasminogen Activator (tPA): A protein involved in the breakdown of blood clots.
Uniqueness of Inicarone: this compound is unique due to its specific chemical structure, which allows it to target fibrin with high affinity. This makes it a potent fibrinolytic agent with potential advantages over other compounds in terms of efficacy and specificity .
Properties
CAS No. |
39178-37-5 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(2-propan-2-yl-1-benzofuran-3-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H15NO2/c1-11(2)17-15(13-5-3-4-6-14(13)20-17)16(19)12-7-9-18-10-8-12/h3-11H,1-2H3 |
InChI Key |
FMDGBNOKORNXFS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=NC=C3 |
39178-37-5 | |
Synonyms |
inicarone isopropyl-2-isonicotinyl-3-benzofuran L 7035 |
Origin of Product |
United States |
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